2-Methoxy-6-phenyl-4H-pyran-4-one
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Overview
Description
2-Methoxy-6-phenyl-4H-pyran-4-one is an organic compound with the molecular formula C({12})H({10})O(_{3}) It is a derivative of pyranone, characterized by the presence of a methoxy group at the 2-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-phenyl-4H-pyran-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by cyclization to form the pyranone ring . The reaction conditions often involve refluxing the mixture in a suitable solvent such as ethanol or benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-phenyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Methoxy-6-phenyl-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-phenyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its methoxy and phenyl groups play a crucial role in its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-phenethyl-2H-pyran-2-one: Similar in structure but with a phenethyl group instead of a phenyl group.
2-Methoxy-6-[2-(phenyl)ethenyl]pyran-4-one: Contains an ethenyl group at the 6-position.
4-Methoxy-6-methyl-2H-pyran-2-one: Features a methyl group at the 6-position.
Uniqueness
2-Methoxy-6-phenyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
4225-43-8 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methoxy-6-phenylpyran-4-one |
InChI |
InChI=1S/C12H10O3/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
FONPQIXOLUNZEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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